Copanlisib hydrochloride
描述
考帕利西布盐酸盐是磷脂酰肌醇3-激酶(PI3K)的强效抑制剂,专门针对α和δ亚型。 它主要用于治疗接受过至少两种先前全身治疗的成人复发性滤泡性淋巴瘤 。 该化合物以品牌名Aliqopa上市,通过静脉注射给药 .
准备方法
合成路线和反应条件: 考帕利西布盐酸盐的合成涉及几个关键步骤,从已知的原料2-氨基-3-甲氧基-4-(3-吗啉-4-丙氧基)氰基苯开始。 该过程包括杂环化、酰胺化和取代环化反应 。 制备方法的设计目的是高效、经济和环境友好,使其适合工业生产 .
工业生产方法: 考帕利西布盐酸盐的工业生产遵循类似的合成路线,并针对大规模生产进行了优化。 该过程确保最终产品的高收率和纯度,符合严格的质量控制标准 .
化学反应分析
反应类型: 考帕利西布盐酸盐会发生各种化学反应,包括:
氧化: 涉及添加氧或去除氢。
还原: 涉及添加氢或去除氧。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常见试剂和条件:
氧化: 常见试剂包括过氧化氢和高锰酸钾。
还原: 常见试剂包括硼氢化钠和氢化铝锂。
取代: 常见试剂包括卤素和亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于使用的具体试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧衍生物 .
科学研究应用
考帕利西布盐酸盐在科学研究中具有广泛的应用,包括:
化学: 用作工具化合物来研究PI3K信号通路。
生物学: 研究其对细胞增殖、分化和凋亡的影响。
医学: 用于治疗各种癌症的临床试验,包括子宫内膜癌、弥漫性大B细胞淋巴瘤和胆管癌.
工业: 用于开发针对血液系统恶性肿瘤的靶向治疗.
作用机制
考帕利西布盐酸盐通过抑制PI3K酶,特别是α和δ亚型来发挥其作用。 这种抑制会破坏PI3K/AKT/mTOR信号通路,该通路对于细胞存活和增殖至关重要 。 通过阻断该通路,考帕利西布盐酸盐诱导凋亡并抑制恶性B细胞系的增殖 .
类似化合物:
伊德利西布: 另一种PI3K抑制剂,主要针对δ亚型。
杜维利西布: 抑制PI3K的δ和γ亚型。
阿培利西布: 选择性抑制PI3K的α亚型。
比较: 考帕利西布盐酸盐在同时抑制PI3K的α和δ亚型方面是独特的,这有助于其在治疗复发性滤泡性淋巴瘤方面的疗效 。 与口服给药的伊德利西布和杜维利西布不同,考帕利西布盐酸盐通过静脉注射给药,提供不同的药代动力学特征 .
相似化合物的比较
Idelalisib: Another PI3K inhibitor, primarily targeting the delta isoform.
Duvelisib: Inhibits both the delta and gamma isoforms of PI3K.
Alpelisib: Selectively inhibits the alpha isoform of PI3K.
Comparison: Copanlisib Hydrochloride is unique in its dual inhibition of both the alpha and delta isoforms of PI3K, which contributes to its efficacy in treating relapsed follicular lymphoma . Unlike Idelalisib and Duvelisib, which are orally administered, this compound is administered intravenously, offering a different pharmacokinetic profile .
属性
IUPAC Name |
2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVVOPDWPMORCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30Cl2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027642 | |
Record name | Copanlisib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402152-13-9 | |
Record name | Copanlisib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402152139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copanlisib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301027642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copanlisib hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COPANLISIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03ZI7RZ52O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。